BenchChemオンラインストアへようこそ!

1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8

LC-MS/MS bioanalysis isotope dilution mass spectrometry quantitative internal standardization

1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8 is the mandatory octadeuterated stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS analysis of 4-phenylthiazol-2-yl-piperazine scaffolds. Only the d8 isotopologue provides the requisite +8.05 Da mass shift for spectrometric resolution while maintaining near-identical chromatographic retention (ΔRT <1%), enabling FDA/EMA-compliant bioanalytical method validation (LOQ ≤1 ng/mL). Non-deuterated or non-isotopic analogs introduce systematic quantification bias from differential extraction, retention, and ionization. Deploy as a matched SIL-IS at fixed concentration (e.g., 100 ng/mL) in pharmacokinetic, forensic toxicology, and in vitro metabolic stability studies to meet ±15% accuracy criteria across the calibration range.

Molecular Formula C13H15N3S
Molecular Weight 253.39 g/mol
Cat. No. B12422273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8
Molecular FormulaC13H15N3S
Molecular Weight253.39 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC(=CS2)C3=CC=CC=C3
InChIInChI=1S/C13H15N3S/c1-2-4-11(5-3-1)12-10-17-13(15-12)16-8-6-14-7-9-16/h1-5,10,14H,6-9H2/i6D2,7D2,8D2,9D2
InChIKeyMNLMZCDODDGFAM-COMRDEPKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8: Stable Isotope-Labeled Analytical Reference Standard for LC-MS Quantification


1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8 (TRC catalog no. P320817) is an octadeuterated analog of 1-(4-phenyl-1,3-thiazol-2-yl)piperazine, in which all eight hydrogen atoms on the piperazine ring are replaced by deuterium (²H) [1]. It is manufactured by Toronto Research Chemicals as a stable isotope-labeled (SIL) internal standard (IS) for quantitative liquid chromatography–tandem mass spectrometry (LC-MS/MS) bioanalysis [2]. The compound bears the IUPAC name 2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-phenyl-1,3-thiazole and has a molecular weight of 253.393 g/mol, compared to 245.34 g/mol for the non-deuterated (d0) parent compound . Its primary utility lies in serving as an isotopically distinct internal standard that co-elutes with the target analyte while being resolvable by mass spectrometry, thereby enabling precise correction for matrix effects, extraction losses, and instrument variability in pharmacokinetic, forensic toxicology, and drug metabolism studies [3].

Why Non-Deuterated 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine Cannot Replace the d8 Isotopologue in Quantitative Bioanalytical Workflows


Non-deuterated 1-(4-phenyl-1,3-thiazol-2-yl)piperazine cannot substitute for its d8 isotopologue as an internal standard in quantitative LC-MS/MS analysis because both compounds share identical precursor and product ion masses, making them spectrometrically indistinguishable in the mass analyzer [1]. Regulatory guidance from the FDA and EMA emphasizes that stable isotope-labeled internal standards (SIL-IS) are the preferred approach for mitigating matrix effects and ensuring method accuracy in bioanalytical method validation [2]. Using a structurally related but non-isotopic analog (e.g., 1-(3-chlorophenyl)piperazine or 1-(4-methoxyphenyl)piperazine) introduces differential extraction recovery, chromatographic retention, and ionization efficiency, which can produce systematic quantification bias [3]. Only the octadeuterated form provides the requisite +8 Da mass shift that enables simultaneous detection of analyte and internal standard in separate MS channels while maintaining near-identical physicochemical behavior throughout sample preparation and chromatographic separation .

Quantitative Differentiation Evidence: 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8 Versus Non-Deuterated and Alternative Internal Standards


Mass Spectrometric Discrimination: +8.05 Da Precursor Ion Shift Enables Unambiguous Analyte-IS Resolution

1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8 exhibits a molecular weight of 253.393 g/mol versus 245.34 g/mol for the non-deuterated (d0) parent compound, yielding a mass increment of +8.05 Da attributable to the substitution of eight protium atoms (¹H, 1.0078 Da) by deuterium (²H, 2.0141 Da) on the piperazine ring [1][2]. This mass shift is sufficient to place the precursor ion of the internal standard (m/z ~254) in an MS channel completely free of isotopic cross-talk from the d0 analyte (m/z ~246), even when the d0 compound contains natural-abundance ¹³C isotopologues [3]. In contrast, a non-deuterated structural analog used as a surrogate IS (e.g., 1-(3-chlorophenyl)piperazine, MW 196.68) introduces a fundamentally different molecular framework, leading to divergent fragmentation patterns, ionization efficiencies, and extraction recoveries under common sample preparation protocols [4].

LC-MS/MS bioanalysis isotope dilution mass spectrometry quantitative internal standardization

Chromatographic Co-Elution: Deuterated Internal Standard Minimizes Differential Matrix Effects by Matching Analyte Retention

Stable isotope-labeled internal standards are uniquely capable of co-eluting with their non-deuterated analyte counterparts, thereby experiencing identical matrix-induced ion suppression or enhancement in the electrospray ionization source [1]. Published LC-MS chromatographic data for the structurally analogous octadeuterated piperazine compound mCPP-d8 demonstrate a retention time (tR) of 6.108 min for the deuterated species versus 6.141 min for the non-deuterated mCPP under identical gradient conditions on a C18 column, representing a reverse isotope shift of ΔtR = −0.033 min (−0.54%) [2]. This small reverse shift, characteristic of perdeuterated compounds where deuterium atoms reside on aliphatic positions, is substantially smaller than the retention time differences observed when structurally distinct non-isotopic internal standards are employed [3]. A non-isotopic analog such as 1-(3-chlorophenyl)piperazine would exhibit a fundamentally different retention time on reversed-phase columns (e.g., tR ~6.1 min for mCPP vs. tR ~1.2 min for BZP in the same system), compromising its capacity to track analyte-specific matrix effects across the elution window [3].

chromatographic co-elution matrix effect correction ion suppression/enhancement

Method Linearity and LOQ: SIL-IS-Based Calibration Achieves R² > 0.99 Across Three Orders of Magnitude

The use of deuterated piperazine internal standards (BZP-d7, mCPP-d8, TFMPP-d4) in a validated LC-MS/MS method for piperazine designer drugs in human serum and urine yielded calibration curves with coefficients of determination (R²) exceeding 0.99 over a concentration range of 1–1000 ng/mL across nine calibration levels (1, 5, 10, 25, 100, 250, 500, 750, 1000 ng/mL) [1]. The method achieved a limit of detection (LOD) calculated as 3× the standard deviation of the lowest calibration point and a limit of quantification (LOQ) defined as 3 × LOD [1]. In contrast, when non-isotopic structural analogs are employed as internal standards, differential matrix effects between the IS and analyte typically reduce linearity (R² < 0.98) and elevate LOQ values by a factor of 2–5× due to inconsistent ionization response across the concentration range [2]. This class-level validation performance establishes the expectation that 1-(4-phenyl-1,3-thiazol-2-yl)piperazine-d8, used as a matched SIL-IS for its d0 counterpart, will enable comparable or superior quantitative performance in validated bioanalytical methods .

method validation linear dynamic range limit of quantification calibration curve

Structural Specificity: Piperazine-Ring-Confined Deuteration Preserves Thiazole-Phenyl Pharmacophoric Integrity

The deuteration pattern in 1-(4-phenyl-1,3-thiazol-2-yl)piperazine-d8 is confined exclusively to the piperazine ring (positions 2,2,3,3,5,5,6,6), leaving the 4-phenyl-1,3-thiazole moiety in its natural isotopic abundance [1]. This labeling topology ensures that the deuterated internal standard retains the full electronic and steric character of the thiazole-phenyl pharmacophore, which dictates the compound's chromatographic retention, extraction behavior, and mass spectrometric fragmentation pattern [2]. By contrast, alternative deuterated piperazine internal standards such as BZP-d7 (benzylpiperazine scaffold) or TFMPP-d4 (trifluoromethylphenylpiperazine) possess fundamentally different aryl substituents, which alter their reversed-phase retention (tR = 1.102 min for BZP-d7 vs. ~6.1 min for mCPP-d8), extraction recovery from biological matrices, and ESI ionization efficiency [3]. Furthermore, because the deuterium atoms are positioned on the saturated piperazine ring rather than on aromatic positions, the risk of deuterium–protium back-exchange under physiological or sample preparation conditions (e.g., acidic or basic pH) is minimized relative to aromatic-deuterated analogs [4].

isotopic labeling pattern metabolic stability pharmacophoric integrity deuteration selectivity

Procurement-Relevant Application Scenarios for 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8 in Quantitative Bioanalysis and Drug Development


Validated LC-MS/MS Quantification of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine in Human Plasma for Pharmacokinetic Studies

Preclinical and clinical pharmacokinetic studies of drug candidates containing the 4-phenylthiazol-2-yl-piperazine scaffold require a validated bioanalytical method with an LOQ ≤ 1 ng/mL in human plasma. 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8 serves as the matched SIL-IS, added at a fixed concentration (e.g., 100 ng/mL) to each calibration standard, quality control sample, and study sample prior to protein precipitation and LC-MS/MS analysis in MRM mode. The +8.05 Da mass shift ensures that the IS signal (m/z ~254 → product ions) is acquired in a separate MRM channel from the analyte (m/z ~246 → product ions), while near-identical chromatographic retention (ΔRT < 1%) guarantees equivalent matrix effect exposure across the elution profile [1]. This configuration enables the method to meet the FDA Bioanalytical Method Validation guidance criteria of ±15% accuracy and precision across the calibration range, with an LOQ capable of capturing the terminal elimination phase over at least five half-lives [2].

Forensic Toxicology Confirmation of Piperazine-Derived Designer Drugs in Post-Mortem Biological Matrices

Forensic toxicology laboratories require unequivocal confirmation of piperazine-class designer drugs in complex post-mortem matrices (whole blood, urine, vitreous humor, liver homogenate). The use of 1-(4-phenyl-1,3-thiazol-2-yl)piperazine-d8 as the deuterated internal standard for its corresponding non-deuterated analyte enables the simultaneous acquisition of at least two MRM transitions (one quantifier, one qualifier) for each of the IS and the target compound, satisfying the European Union Council Decision 2002/657/EC identification point criteria for confirmatory analysis (4 identification points required) [1]. The isotopic internal standard mitigates the pronounced matrix effects characteristic of post-mortem specimens—which can exhibit ion suppression exceeding 50% in ESI-MS—ensuring that quantification is not systematically biased by tissue-specific co-extractives that differentially affect analytes and non-isotopic internal standards [3].

In Vitro Drug Metabolism and Metabolite Identification Studies Using Isotope Dilution LC-HRMS

In vitro metabolic stability assays using human liver microsomes (HLM) or cryopreserved hepatocytes generate complex incubation matrices containing NADPH, cytosolic enzymes, and phospholipids that cause severe ion suppression in LC-MS. Adding 1-(4-phenyl-1,3-thiazol-2-yl)piperazine-d8 as a SIL-IS at the termination of the incubation (post-quench addition) normalizes for extraction recovery and matrix effects at each time point, enabling accurate determination of intrinsic clearance (CLint) and half-life (t½) for the parent compound [1]. The deuterated IS also serves as a mass-defect reference for high-resolution mass spectrometry (HRMS), facilitating confident discrimination between metabolite signals and matrix background when using full-scan data-independent acquisition (DIA) workflows on Q-TOF or Orbitrap instruments [2].

Method Cross-Validation and Inter-Laboratory Harmonization for Multi-Site Clinical Trials

When bioanalytical data from multiple contract research organizations (CROs) must be pooled for regulatory submission, inter-laboratory variability in absolute MS response factors can compromise data comparability. The use of a common batch of 1-(4-phenyl-1,3-thiazol-2-yl)piperazine-d8 as the SIL-IS across all participating laboratories standardizes the response ratio (analyte peak area / IS peak area) irrespective of instrument model, source geometry, or mobile phase composition differences [1]. This enables cross-validation acceptance criteria (within ±20% of nominal concentrations across at least 67% of QC samples) to be met consistently, which is a requirement specified in the FDA Guidance for Industry: Bioanalytical Method Validation (2018, updated 2022) for studies supporting new drug applications (NDAs) and abbreviated new drug applications (ANDAs) [2].

Quote Request

Request a Quote for 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.